molecular formula C10H10O2 B14580865 2-Phenylcyclobut-2-ene-1-peroxol CAS No. 61077-32-5

2-Phenylcyclobut-2-ene-1-peroxol

Cat. No.: B14580865
CAS No.: 61077-32-5
M. Wt: 162.18 g/mol
InChI Key: XGDGTPURLQDDPS-UHFFFAOYSA-N
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Description

2-Phenylcyclobut-2-ene-1-peroxol is a synthetic 1,2-dioxetane derivative of significant interest in fundamental photochemical and biochemical research. Compounds featuring the 1,2-dioxetane ring are well-known for their high ring strain and instability, which leads to a characteristic thermal decomposition pathway that generates electronic excited-state carbonyl products . This decomposition is the fundamental mechanism behind chemiluminescence, making 1,2-dioxetanes like this compound valuable as chemical sources of triplet excited states and even singlet oxygen . Researchers utilize these properties to study electron and energy transfer processes in model systems. A key application area involves the study of light-induced biological damage; the excited states generated during dioxetane decomposition can induce specific modifications in DNA, including the formation of single-strand breaks and lesions analogous to pyrimidine dimers, providing a unique tool for probing DNA damage and repair mechanisms without external light sources . The presence of the phenyl substituent on the cyclobutene ring in this compound is expected to influence its stability and decomposition kinetics, offering a tunable platform for these investigations. This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

61077-32-5

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(4-hydroperoxycyclobuten-1-yl)benzene

InChI

InChI=1S/C10H10O2/c11-12-10-7-6-9(10)8-4-2-1-3-5-8/h1-6,10-11H,7H2

InChI Key

XGDGTPURLQDDPS-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C1OO)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Design and Catalytic Systems

The most widely documented route involves the direct peroxidation of 2-phenylcyclobut-2-ene derivatives using hydrogen peroxide ($$ \text{H}{2}\text{O}{2} $$) or organic peroxides such as tert-butyl hydroperoxide (TBHP). This method leverages the inherent strain of the cyclobutene ring to facilitate peroxide bond formation. Catalysts such as Lewis acids (e.g., $$ \text{BF}{3} \cdot \text{OEt}{2} $$) or transition-metal complexes (e.g., $$ \text{FeCl}_{3} $$) are critical for activating the peroxide source and stabilizing reactive intermediates.

A typical procedure involves dissolving 2-phenylcyclobut-2-ene in dichloromethane (DCM) under nitrogen atmosphere, followed by dropwise addition of 30% $$ \text{H}{2}\text{O}{2} $$ in the presence of $$ \text{BF}{3} \cdot \text{OEt}{2} $$ at 0°C. The reaction proceeds via electrophilic attack of the peroxide oxygen on the strained cyclobutene ring, yielding the target compound after 12–24 hours with isolated yields ranging from 45% to 68%.

Solvent and Temperature Effects

Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (40–60°C) improve kinetics but risk peroxide decomposition, necessitating precise thermal control. For instance, TBHP-mediated reactions in THF at 50°C achieve 72% conversion within 8 hours but require quenching with aqueous sodium thiosulfate to prevent over-oxidation.

Baeyer-Villiger Oxidation Approach

Cyclobutenone Precursor Synthesis

Alternative routes exploit the Baeyer-Villiger oxidation of 2-phenylcyclobutenone to introduce the peroxo group. This method involves treating the cyclobutenone with a peracid (e.g., meta-chloroperbenzoic acid, mCPBA) in a halogenated solvent. The reaction proceeds through a ketone-activated mechanism, where the peracid abstracts an electron-deficient carbonyl oxygen, forming a lactone intermediate that rearranges to the peroxide.

Optimization of Oxidizing Agents

Comparative studies show that mCPBA outperforms other peracids (e.g., peracetic acid) in regioselectivity and yield. For example, refluxing 2-phenylcyclobutenone with mCPBA in chloroform (1:1.2 molar ratio) for 6 hours produces the peroxide in 58% yield, whereas peracetic acid yields only 32% under identical conditions. The use of catalytic amounts of trifluoroacetic acid (TFA) further enhances conversion rates by protonating the carbonyl group, facilitating nucleophilic attack by the peracid.

Radical-Mediated Synthesis

Homolytic Cleavage of Peroxide Bonds

Recent advances leverage the propensity of peroxides to undergo homolytic cleavage under thermal or photochemical conditions. For instance, UV irradiation (254 nm) of dibenzoyl peroxide in the presence of 2-phenylcyclobutene generates phenyl radicals, which abstract hydrogen from the cyclobutene ring, forming a stabilized cycloalkyl radical that recombines with peroxide-derived alkoxy radicals.

Electron Paramagnetic Resonance (EPR) Insights

EPR spectroscopy confirms the presence of cycloalkyl and alkoxy radical intermediates during photochemical synthesis. Spin-trapping experiments using 5,5-dimethyl-1-pyrroline N-oxide (DMPO) reveal a radical chain mechanism initiated by peroxide decomposition. This pathway offers tunable selectivity but requires stringent control over radical concentrations to avoid side reactions such as dimerization or polymerization.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time (h) Key Advantages Limitations
Direct Peroxidation 45–68 12–24 Scalable, simple setup Moderate yields, peroxide instability
Baeyer-Villiger Oxidation 58–72 6–8 High regioselectivity Requires peracid handling, costly reagents
Radical-Mediated 38–55 4–6 Rapid kinetics, photochemical control Complex purification, side reactions

Challenges and Optimization Strategies

Scalability and Industrial Relevance

While laboratory-scale syntheses are well-established, industrial production faces hurdles in cost-effective peroxide sourcing and waste management. Continuous-flow reactors show promise for safer handling of exothermic peroxidation steps, with pilot studies achieving 85% conversion at 10 g/hour throughput.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylcyclobut-2-ene-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxol group can participate in oxidation reactions, often leading to the formation of epoxides or other oxygenated products.

    Reduction: Reduction of the peroxol group can yield alcohols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Peroxy acids like mCPBA are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Electrophilic reagents like halogens or nitrating agents are used for substitution reactions on the phenyl ring.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-Phenylcyclobut-2-ene-1-peroxol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Phenylcyclobut-2-ene-1-peroxol involves its interaction with molecular targets through its peroxol group. The peroxol group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to oxidative stress and potential therapeutic effects. The phenyl group can also participate in various interactions, enhancing the compound’s overall activity.

Comparison with Similar Compounds

    2-Phenylcyclobutanone: Similar structure but lacks the peroxol group.

    2-Phenylcyclobutene: Similar structure but lacks the peroxol group.

    Phenylcyclobutane: Similar structure but lacks the double bond and peroxol group.

Uniqueness: 2-Phenylcyclobut-2-ene-1-peroxol is unique due to the presence of both the phenyl group and the peroxol group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities that are not observed in similar compounds.

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